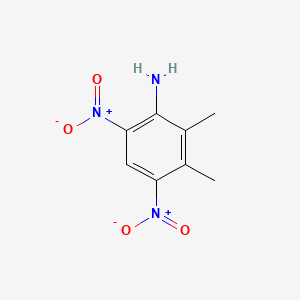
2,3-Dimethyl-4,6-dinitroaniline
Overview
Description
2,3-Dimethyl-4,6-dinitroaniline is a derivative of dinitroanilines . Dinitroanilines are a class of chemical compounds with the chemical formula C6H5N3O4, derived from both aniline and dinitrobenzenes . They are intermediates in the preparation of various industrially important chemicals including dyes and pesticides .
Synthesis Analysis
Dinitroaniline derivatives, such as this compound, are generally produced by nitration of aniline derivatives . A continuous and selective method for synthesis of dinitro herbicides through a one-step dinitration approach has been successfully developed in microreactor systems . This process is more efficient and safer compared to the conventional two-step batch process .Molecular Structure Analysis
The molecular formula of this compound is C8H9N3O4 . The average mass is 211.175 Da .Chemical Reactions Analysis
The synthesis of this compound involves nitration reactions, which are extremely hazardous due to highly exothermic thermodynamics as well as possible decomposition and explosion of nitro compounds . The reaction heat of direct dinitration can be twice as much as that of mononitration .Physical And Chemical Properties Analysis
Dinitroanilines are colorless to yellowish combustible powders . They are soluble in water (1–2 g/L at 20 °C) .Scientific Research Applications
Environmental Monitoring
2,3-Dimethyl-4,6-dinitroaniline, along with its related compounds, has been explored for its potential in environmental monitoring. A study by Krämer et al. (2008) developed and characterized monoclonal antibodies for 2,4-dinitroaniline and 2,6-dinitroaniline. These antibodies were utilized in competitive enzyme-linked immunosorbent assays (ELISAs) for the sensitive detection of these compounds in water and soil samples. This approach offers a cost-effective and environmentally friendly method for monitoring environmental contamination by nitroaromatic compounds, including this compound and its closely related analogs. The assays demonstrated recoveries in the range of 90–120% for spiked water and soil samples, indicating their effectiveness for environmental surveillance (Krämer, Forster, & Kremmer, 2008).
Molecular Structure and Physical Properties
Research into the structural and physical properties of molecules related to this compound has provided insights into their chemical behavior and potential applications. For example, studies on the growth and characterization of organic materials synthesized from derivatives of dinitroaniline have shed light on their optical, thermal, and nonlinear optical properties. Jebin et al. (2021) investigated the properties of 3,4-dimethoxybenzaldehyde-2,4-dinitroaniline, revealing its potential in electronic and optical applications. The research highlighted the synthesis process, single-crystal X-ray diffraction, functional group identification, and nonlinear optical properties, among others (Jebin et al., 2021).
Organic Synthesis and Chemical Reactions
Another significant application area for this compound and similar compounds is in organic synthesis and chemical reactions. Studies have explored the reactions of nitroanilines under various conditions, revealing interesting pathways for forming new compounds. For instance, Kawakami and Suzuki (2000) found that certain dinitroanilines undergo regiospecific acylation in the presence of a strong base, leading to the formation of formyl or acetyl derivatives. This research provides valuable insights into the reactivity of dinitroanilines and potential applications in synthetic chemistry (Kawakami & Suzuki, 2000).
Mechanism of Action
Target of Action
The primary targets of 2,3-Dimethyl-4,6-dinitroaniline are tubulin proteins in plants and protists . These proteins are crucial for the formation of microtubules, which are essential components of the cell’s cytoskeleton and play a vital role in cell division, intracellular transport, and maintaining cell shape .
Mode of Action
This compound acts as a microtubule inhibitor . It binds to tubulin proteins, preventing their polymerization into microtubules . This disruption of microtubule formation inhibits cell division, particularly in the rapidly dividing cells of plant roots, leading to stunted growth .
Biochemical Pathways
The compound’s action primarily affects the cell division pathway by disrupting microtubule formation . This disruption leads to multinucleate cells, indicating that the mitotic process has been disrupted . The compound’s action can cause helical growth in plants when they are homozygous for certain resistance mutations .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. It is known that the compound is either absorbed or adsorbed by plant roots due to their proximity to the herbicide, but translocation from the root to the shoot is minimal .
Result of Action
The primary result of the compound’s action is the inhibition of lateral root development . This is characterized by swelling of the root tip, a universally recognized morphological effect caused by these compounds . In the shoot of the plant, injury is recognized by stunting, development of a dark green color, and swelling and brittleness of the stem or hypocotyl .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound is sensitive to different wavelengths of UV light in water and soil-water suspension . Additionally, the compound’s efficacy can be influenced by the depth at which seeds are planted, as smaller annual weed seeds germinate on or near the soil surface .
Safety and Hazards
Future Directions
The broad applications of dinitroaniline herbicides provide enormous impetus for extensive study of nitration reactions . One solution complementary to the conventional batch or semi-batch mode is to employ a continuous and selective nitration mode . This could lead to safer and more efficient production methods in the future .
properties
IUPAC Name |
2,3-dimethyl-4,6-dinitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c1-4-5(2)8(9)7(11(14)15)3-6(4)10(12)13/h3H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPMMPCCQIFFBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





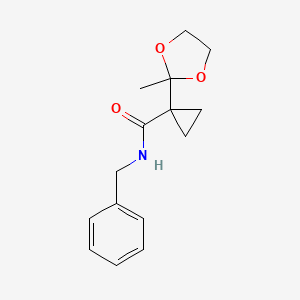
![6,11-Dihydro-11-(1-methyl-4-piperidinylidene)-5H-imidazo[2,1-b][3]benzazepine](/img/structure/B3104301.png)
![tert-butyl N-[(1S)-1-phenylethyl]carbamate](/img/structure/B3104308.png)
![3-[(4-Methyl-1-piperazinyl)methyl]phenol](/img/structure/B3104309.png)
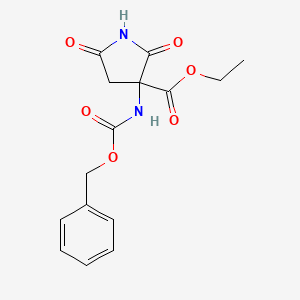
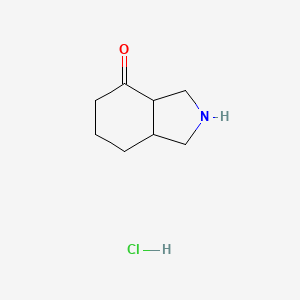


![Ethanone, 1-(2,6-diazaspiro[3.4]oct-2-yl)-](/img/structure/B3104329.png)
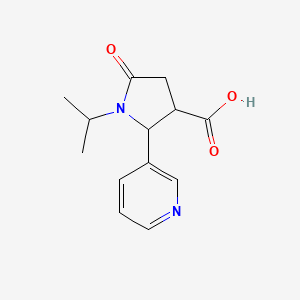

![3-(2-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B3104352.png)